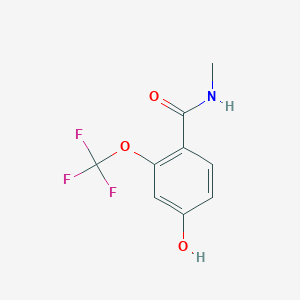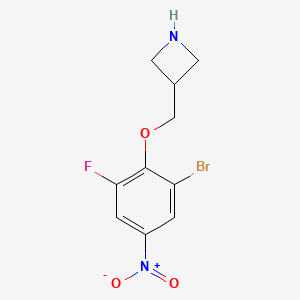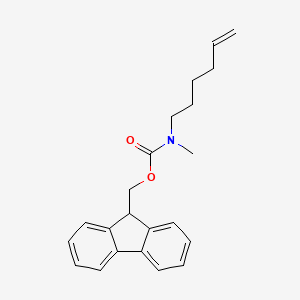
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable entity in scientific research and industrial applications.
Métodos De Preparación
Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible . Typically, the synthetic route involves the reaction of a suitable precursor with trifluoromethoxylation reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the volatile and reactive nature of the trifluoromethoxy group .
Análisis De Reacciones Químicas
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s stability and bioavailability make it a candidate for drug development and therapeutic applications . Additionally, its unique properties are exploited in the development of agrochemicals and materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy . The exact molecular targets and pathways involved depend on the specific application of the compound, whether it is used in drug development, agrochemicals, or materials science .
Comparación Con Compuestos Similares
4-Hydroxy-N-methyl-2-trifluoromethoxy-benzamide can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include trifluoromethoxy-substituted benzoic acids and trifluoromethoxy-substituted anilines . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and applications .
Propiedades
IUPAC Name |
4-hydroxy-N-methyl-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-13-8(15)6-3-2-5(14)4-7(6)16-9(10,11)12/h2-4,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLRYCSKBUSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














